2-Bromo-3-ethynyl-6-methylpyridine
Description
Contextualization of Multi-functionalized Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of chemical compounds. These structures are integral to numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. nih.gov The significance of pyridine derivatives is further underscored by their prevalence in medicinal chemistry, with the pyridine nucleus being a key component in many FDA-approved drugs. lifechemicals.comresearchgate.net Their applications span a wide range of therapeutic areas, from anticancer to antimicrobial agents. ekb.egnih.govresearchgate.net
In contemporary organic synthesis, multi-functionalized pyridines are highly valued as versatile building blocks. lifechemicals.com The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of steric and electronic properties, which is crucial for designing new materials and pharmacologically active molecules. nih.gov The inherent characteristics of the pyridine scaffold, such as its ability to improve water solubility, make it a desirable component in drug design. nih.govresearchgate.net
Significance of Ortho-Halogenated and Ethynyl-Substituted Aromatic Systems in Building Block Chemistry
The presence of both an ortho-halogen and an ethynyl (B1212043) group on an aromatic ring, as seen in 2-Bromo-3-ethynyl-6-methylpyridine, imparts significant synthetic utility. Ortho-halogenated aromatic compounds are particularly valuable intermediates in cross-coupling reactions. The halogen, in this case, bromine, serves as a leaving group that can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds. The position of the halogen ortho to another substituent can influence the regioselectivity of these reactions. masterorganicchemistry.commasterorganicchemistry.com
The ethynyl (acetylenic) group is another key functional handle for synthetic chemists. The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of chemical transformations. These include, but are not limited to, cycloaddition reactions, further cross-coupling reactions (such as Sonogashira coupling), and reduction to either an alkene or an alkane. The combination of an ortho-halogen and an ethynyl group provides two distinct reactive sites that can be addressed sequentially, allowing for the controlled and modular construction of complex molecular architectures.
Structural Attributes and Inherent Reactivity Profile of this compound
The unique reactivity of this compound is a direct consequence of the interplay between its constituent functional groups and the pyridine core. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. However, the methyl group at the 6-position is an electron-donating group, which can partially offset this deactivation.
The bromine atom at the 2-position is an electronegative, deactivating group, yet it is also an ortho-, para- director in electrophilic aromatic substitution due to the stabilizing effect of its lone pairs on the reaction intermediate. masterorganicchemistry.com The ethynyl group at the 3-position is also deactivating. The primary utility of the bromo and ethynyl substituents lies in their capacity to participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for reactions like Suzuki, Stille, and Heck couplings, while the terminal alkyne can undergo Sonogashira coupling. This dual reactivity allows for a stepwise functionalization of the pyridine scaffold.
Overview of Research Trajectories for Novel Pyridine Derivatives
Current research into novel pyridine derivatives is heavily focused on the discovery of new therapeutic agents. Scientists are actively exploring the synthesis of new pyridine-containing compounds with potential applications as anticancer, antibacterial, and antiviral drugs. researchgate.netnih.govresearchgate.netnih.gov The development of new synthetic methodologies to access diverse and complex pyridine structures is a parallel and equally important research direction. nih.gov This includes the use of multi-component reactions and the late-stage functionalization of pyridine rings to rapidly generate libraries of compounds for biological screening. ekb.eg Furthermore, there is growing interest in the application of pyridine derivatives in materials science, for example, in the development of new ligands for catalysis and functional organic materials. nih.gov
Identification of Key Research Opportunities and Unexplored Domains Pertaining to this compound
The specific structure of this compound presents several intriguing and underexplored research opportunities. Its bifunctional nature makes it an ideal candidate for the synthesis of complex, rigid scaffolds through sequential, site-selective cross-coupling reactions. For instance, one could envision a Sonogashira coupling at the ethynyl position followed by a Suzuki coupling at the bromo position, or vice versa, to introduce two different aryl or alkyl groups.
This molecule could serve as a key building block for the synthesis of novel polycyclic aromatic compounds with tailored electronic and photophysical properties. In the realm of medicinal chemistry, it could be used to construct new classes of kinase inhibitors or other targeted therapeutics where a rigid core is desirable. The exploration of its utility in the synthesis of novel ligands for asymmetric catalysis is another promising avenue. The development of new synthetic routes that leverage the unique reactivity of this compound will undoubtedly lead to the discovery of new and valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
2-bromo-3-ethynyl-6-methylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3 |
InChI Key |
JUXQOBZYLPQVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3 Ethynyl 6 Methylpyridine
Retrosynthetic Dissection and Strategic Precursor Selection
A logical retrosynthetic analysis of 2-Bromo-3-ethynyl-6-methylpyridine points to a Sonogashira cross-coupling reaction as the final key transformation for installing the C3-ethynyl group. This disconnection reveals a dihalogenated pyridine (B92270), 2-bromo-3-iodo-6-methylpyridine (B6590923), as the immediate precursor. The choice of iodine at the C3 position is strategic, as the differential reactivity of the C-I versus the C-Br bond allows for selective coupling at the more reactive C-I position under carefully controlled Sonogashira conditions.
Further deconstruction of the 2-bromo-3-iodo-6-methylpyridine intermediate suggests its origin from a more readily accessible precursor, 2-bromo-6-methylpyridine (B113505). This, in turn, can be envisioned to arise from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction. The starting material, 2-amino-6-methylpyridine (also known as 6-amino-2-picoline), is a commercially available compound, providing a solid foundation for a linear synthetic sequence. This retrosynthetic pathway is outlined below:
Image depicting the retrosynthetic analysis of this compound.Pyridine Core Construction with Regiocontrolled Methyl and Bromo/Ethynyl (B1212043) Introduction
The construction of the pyridine core with the desired substitution pattern is paramount. While numerous methods exist for pyridine synthesis, for the target molecule, a strategy involving the functionalization of a pre-existing pyridine ring is often more efficient.
Cyclization Reactions for Pyridine Ring Formation
While not the most direct route to the target compound, it is pertinent to mention general cyclization strategies for forming substituted pyridines. These often involve multi-component reactions, such as the Hantzsch pyridine synthesis or similar condensation reactions of β-dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. scirp.org Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules also provide a powerful, albeit complex, method for constructing highly substituted pyridine rings. prepchem.comchemimpex.com However, achieving the specific 2-bromo-6-methyl substitution pattern directly from such methods can be challenging regarding regioselectivity.
Direct Halogenation Strategies at the C2 Position
A common and effective method for the synthesis of the key precursor, 2-bromo-6-methylpyridine, starts from the commercially available 2-amino-6-methylpyridine. chemicalbook.comnih.govsigmaaldrich.com This transformation is typically achieved through a Sandmeyer-type reaction. The process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, followed by decomposition of the resulting diazonium salt in the presence of a bromide source. A detailed procedure is described in the table below. chemicalbook.com
| Step | Reagents and Conditions | Product | Yield | Reference |
| 1 | 2-Amino-6-methylpyridine, 48% HBr, Br2, -10 to -5 °C, 1.5 h | Intermediate diazonium salt | - | chemicalbook.com |
| 2 | NaNO2, H2O, -10 to -5 °C, 1.5 h | Intermediate diazonium salt | - | chemicalbook.com |
| 3 | NaOH, H2O, -10 °C to rt | 2-Bromo-6-methylpyridine | ~95% | chemicalbook.com |
An alternative approach for the regioselective bromination of certain pyridine derivatives involves directed ortho-metalation (DoM). scirp.orgpatsnap.comscirp.org This strategy employs a directing group on the pyridine ring to guide a strong base (e.g., an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic center that can then be quenched with an electrophilic bromine source. However, for a simple methyl-substituted pyridine, achieving high regioselectivity at the C2 position in the presence of the C6-methyl group can be challenging without a suitable directing group.
Ethynylation Approaches for the C3 Position
The introduction of the ethynyl group at the C3 position is most effectively accomplished via a palladium-catalyzed Sonogashira coupling reaction. organic-chemistry.orgnih.gov This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this involves the reaction of the 2-bromo-3-iodo-6-methylpyridine intermediate with a suitable alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group. The use of a protected alkyne like trimethylsilylacetylene is common to prevent side reactions. organic-chemistry.org
The Sonogashira reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). scirp.orgscirp.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Convergent and Divergent Synthetic Routes for Functional Group Introduction
The synthesis of this compound can be approached through both convergent and divergent strategies, primarily centered around the sequential introduction of the halogen and ethynyl functionalities onto the 6-methylpyridine core.
Sequential Halogenation and Cross-Coupling Strategies
A highly plausible and linear synthetic route involves the sequential halogenation of a 6-methylpyridine derivative. This strategy begins with the synthesis of 2-bromo-6-methylpyridine as previously described. The next critical step is the regioselective iodination of this intermediate at the C3 position. While direct iodination of such a system is not explicitly detailed in the provided search results, a potential approach involves a directed ortho-metalation-iodination protocol. This would involve the deprotonation of 2-bromo-6-methylpyridine at the C3 position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting anion with an iodine source such as molecular iodine (I₂).
Once the key intermediate, 2-bromo-3-iodo-6-methylpyridine, is obtained, the final step is a selective Sonogashira coupling. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, the ethynyl group can be selectively introduced at the C3 position. The reaction would be performed with a terminal alkyne, typically with a protecting group like trimethylsilyl (B98337) (TMS), in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent removal of the TMS group with a fluoride (B91410) source (e.g., TBAF) or under basic conditions would yield the final product, this compound.
A summary of a proposed sequential halogenation and cross-coupling strategy is presented in the following table:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale/Reference |
| 1 | 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | 2-Bromo-6-methylpyridine | Sandmeyer-type bromination. chemicalbook.com |
| 2 | 2-Bromo-6-methylpyridine | LDA, THF, -78 °C; then I₂ | 2-Bromo-3-iodo-6-methylpyridine | Directed ortho-metalation and iodination (proposed). |
| 3 | 2-Bromo-3-iodo-6-methylpyridine | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-6-methyl-3-((trimethylsilyl)ethynyl)pyridine | Selective Sonogashira coupling at the C-I position. scirp.orgscirp.orgorganic-chemistry.org |
| 4 | 2-Bromo-6-methyl-3-((trimethylsilyl)ethynyl)pyridine | TBAF or K₂CO₃/MeOH | This compound | Deprotection of the silyl group. organic-chemistry.org |
This step-wise approach allows for the controlled and regioselective introduction of the required functional groups, making it a robust strategy for the synthesis of this compound.
Palladium-Catalyzed Sonogashira Coupling for Ethynyl Group Introduction
The introduction of the ethynyl group at the C-3 position of the 2-bromo-6-methylpyridine core is effectively achieved through the Sonogashira cross-coupling reaction. This widely utilized method in organic synthesis forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.org
For the synthesis of related 2-amino-3-alkynylpyridines, researchers have optimized conditions using palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) as the catalyst, triphenylphosphine (B44618) (PPh₃) as the ligand, and copper(I) iodide (CuI) as a co-catalyst. scirp.org The reaction is carried out in a solvent like dimethylformamide (DMF) with triethylamine (Et₃N) serving as the base, at a temperature of 100°C for 3 hours. scirp.org These conditions have been shown to be effective for a range of substrates, affording the desired products in good to excellent yields, sometimes up to 96%. scirp.org
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success. For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to facilitate Sonogashira reactions of aryl bromides even at room temperature. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, offering a more environmentally friendly alternative. researchgate.netorganic-chemistry.org
Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines
| Parameter | Optimal Condition |
|---|---|
| Catalyst | 2.5 mol% Pd(CF₃COO)₂ |
| Ligand | 5 mol% PPh₃ |
| Co-catalyst | 5 mol% CuI |
| Base | 1 mL Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 3 hours |
Data sourced from a study on the synthesis of 2-amino-3-alkynylpyridines. scirp.org
Chemoselective Functionalization Techniques for Multi-Substituted Pyridines
The synthesis of multi-substituted pyridines like this compound requires precise control over the regioselectivity of functionalization. Pyridine C-H functionalization is a powerful tool for creating complex molecules for pharmaceuticals and materials science. researchgate.netacs.org However, achieving meta-selective functionalization can be challenging due to the inherent electronic properties of the pyridine ring. researchgate.netnih.gov
One strategy to control the site of reaction is to exploit the differential reactivity of various leaving groups. For instance, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. nih.gov This allows for the sequential and selective introduction of different substituents.
Another approach involves the use of directing groups or temporary dearomatization of the pyridine ring to guide the functionalization to a specific position. researchgate.netnih.gov More recent methods focus on developing highly selective catalysts and reaction conditions to overcome the inherent reactivity patterns of the pyridine core. acs.orgresearchgate.net
Optimization of Reaction Conditions for Yield, Selectivity, and Process Efficiency
For Sonogashira couplings, the catalyst system is paramount. While traditional systems use a combination of a palladium catalyst and a copper co-catalyst, copper-free systems have been developed to avoid the use of toxic copper salts. researchgate.netorganic-chemistry.org The choice of ligand for the palladium catalyst can also dramatically influence the reaction's outcome, with bulky, electron-rich phosphines often enabling reactions at lower temperatures and catalyst loadings. organic-chemistry.org
The base plays a crucial role in the Sonogashira reaction, and its strength and stoichiometry can affect the reaction rate and yield. kaust.edu.sa Solvents are chosen based on their ability to dissolve the reactants and their compatibility with the reaction conditions. researchgate.net Temperature and reaction time are also optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. scirp.orgkaust.edu.sa The goal is to develop a robust and efficient process that is both economically viable and environmentally sustainable. kaust.edu.sa
Table 2: Factors in Reaction Optimization
| Factor | Considerations |
|---|---|
| Catalyst | Activity, stability, cost, and environmental impact. |
| Ligand | Steric and electronic properties to control reactivity and selectivity. |
| Solvent | Solubility of reactants, boiling point, and compatibility with reagents. |
| Base | Strength, solubility, and potential for side reactions. |
| Temperature | Balancing reaction rate with catalyst stability and selectivity. |
| Reactant Concentration | Impact on reaction kinetics and product yield. |
Comparative Analysis of Existing and Proposed Synthetic Pathways
The synthesis of this compound can be approached through various synthetic routes. A common starting material for substituted pyridines is 2-amino-6-methylpyridine. chemicalbook.com This can be converted to 2-bromo-6-methylpyridine via a Sandmeyer-type reaction. chemicalbook.com Subsequent introduction of the ethynyl group at the 3-position would then be required.
An alternative strategy could involve starting with a pre-functionalized pyridine ring. For example, one could start with a pyridine derivative that already contains a group at the 3-position that can be converted to an ethynyl group, such as a 3-formyl or 3-iodo substituent.
Reactivity and Derivatization Pathways of 2 Bromo 3 Ethynyl 6 Methylpyridine
Cross-Coupling Reactions at the C2-Bromo Center
The bromine atom at the C2 position of the pyridine (B92270) ring is susceptible to various palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling with Organoboronic Acids for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting organoboronic acids with organic halides in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.orgnih.gov For 2-bromopyridine (B144113) derivatives, this reaction provides an efficient route to 2-aryl-substituted pyridines, which are significant in the synthesis of natural products and pharmaceuticals. researchgate.net
The general applicability of the Suzuki-Miyaura coupling is enhanced by its tolerance for a wide range of functional groups and the relatively mild reaction conditions. nih.gov Various palladium catalysts and bases can be employed, and the reaction can often be carried out in aqueous or biphasic solvent systems. wikipedia.orgresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridines
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)2 | K2CO3 | Isopropanol/Water | High | researchgate.net |
| 3,5-Difluorophenylboronic acid | Pd catalyst | Base | Not specified | Not specified | acs.org |
| Various arylboronic acids | Pd(OAc)2/Ligand-free | Oxygen | Isopropanol/Water | Good to Excellent | researchgate.net |
| Arylboronic acids | Pd/C | Not specified | Not specified | Good to Excellent | researchgate.net |
Sonogashira Coupling with Terminal Alkynes (Secondary Reactions)
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. gold-chemistry.orgorganic-chemistry.org It is a fundamental tool for synthesizing conjugated enynes and aryl alkynes under mild conditions, often at room temperature. gold-chemistry.org
While the primary focus is on reactions at the C2-bromo position, the C3-ethynyl group can also participate in Sonogashira couplings if the C2 position has already been functionalized. This sequential reactivity allows for the synthesis of complex, disubstituted pyridine derivatives. The reaction's utility is demonstrated in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
Table 2: Sonogashira Coupling of Bromopyridine Derivatives
| Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Trimethylsilylacetylene (B32187) | Palladium catalyst | Base | Not specified | Not specified | Not specified | acs.org |
| Propargyl alcohol | Palladium catalyst | Base | Not specified | Not specified | Not specified | acs.org |
| Terminal Alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 100°C, 3h | 72-96% | researchgate.net |
| 1-Ethyl-4-ethynylbenzene | Pd[PPh3]4, CuI | Et3N | THF | Room Temp, 16h | Not specified | soton.ac.uk |
Heck and Stille Coupling Applications
Heck Coupling: While specific examples involving 2-bromo-3-ethynyl-6-methylpyridine are not detailed in the provided search results, the Heck reaction is a well-established method for the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This method is effective for creating C-C bonds and can be applied to heteroaromatic compounds. researchgate.net For instance, the Stille coupling of a bromopyridine derivative with tributyl(vinyl)tin (B143874) in the presence of a palladium catalyst yields the corresponding vinylpyridine. acs.org The reaction conditions, such as the choice of catalyst and solvent, can be optimized to achieve good yields. researchgate.net
Table 3: Example of Stille Coupling with a Bromopyridine Derivative
| Organotin Reagent | Catalyst System | Solvent | Product | Reference |
|---|---|---|---|---|
| Tributyl(vinyl)tin | Palladium catalyst | Not specified | Vinylpyridine derivative | acs.org |
| Heteroarylstannanes | Pd2(dba)3/P(o-Tol)3, CuI | DMF | Coupled product | researchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction is a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, providing a facile route to aryl amines. wikipedia.org The reaction typically employs a palladium catalyst with an electron-rich phosphine (B1218219) ligand and a strong base like sodium tert-butoxide. researchgate.net
This methodology has been successfully applied to 2-bromopyridines, allowing for the synthesis of various secondary and tertiary aminopyridines. researchgate.netchemspider.com The reaction conditions can be tailored for volatile amines by conducting the reaction in sealed tubes. researchgate.net
Table 4: Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP | NaOBut | Toluene | 80°C, 4h | 60% | chemspider.com |
| Volatile amines | Not specified | Not specified | Not specified | Sealed tube | Good | researchgate.net |
| Mesitylamine | Pd2(dba)3 or Pd(OAc)2, dppp | Not specified | Not specified | Not specified | Excellent | researchgate.net |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds to form C-C bonds. wikipedia.org This reaction is highly versatile, allowing for the coupling of sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org It has been successfully used for the synthesis of substituted 2,2′-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org
The reaction tolerates a variety of functional groups and can often be performed under mild conditions. organic-chemistry.orgorgsyn.org For instance, bromo-substituted pyridines can react efficiently at room temperature. organic-chemistry.org The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0), can provide a cost-effective and practical approach. organic-chemistry.org
Table 5: Negishi Coupling of 2-Bromopyridines
| Organozinc Reagent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Organozinc pyridyl reagents | Tetrakis(triphenylphosphine)palladium(0) | Room Temperature | 50-98% | organic-chemistry.org |
| o-Tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Not specified | Not specified | wikipedia.org |
| Diethylzinc | Palladium catalyst | Not specified | Excellent | researchgate.net |
Transformations Involving the C3-Ethynyl Moiety
The ethynyl (B1212043) group at the C3 position of the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations. The reactivity of the ethynyl group is influenced by the electronic properties of the pyridine ring. acs.org
One of the key reactions of terminal alkynes is the previously mentioned Sonogashira coupling. wikipedia.org Additionally, the ethynyl group can participate in cycloaddition reactions, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted 1H-1,2,3-triazoles. chemsrc.com
The ethynyl group can also undergo hydrohalogenation, although the reactivity depends on the position of the ethynyl group on the pyridine ring. For instance, 3-ethynylpyridine (B57287) has been reported to be inert to hydrochlorination under certain conditions, while 4-ethynylpyridine (B1298661) undergoes the reaction, albeit with low efficiency. acs.org The presence of substituents on the pyridine ring can also affect the reactivity of the ethynyl group. acs.org
Furthermore, the ethynyl group can be a precursor for the synthesis of other functional groups. For example, it can be used in the construction of more complex heterocyclic systems through transition metal-catalyzed cycloaddition reactions. rsc.org
Huisgen Cycloaddition (Click Chemistry) with Azides for Triazole Formation
The terminal alkyne functionality of this compound is a prime substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides, a reaction that has become a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. organic-chemistry.org
The resulting triazole-pyridine conjugates are of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole ring is a stable, aromatic linker that can mimic a peptide bond and participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore.
| Reactant 1 | Reactant 2 | Catalyst | Product | Notes |
| This compound | Organic Azide (R-N₃) | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(6-Bromo-2-methylpyridin-3-yl)-4-R-1H-1,2,3-triazole | High yielding, regioselective formation of the 1,4-isomer. |
Hydration and Hydroamination Reactions of the Alkyne
While less explored specifically for this compound in the reviewed literature, the alkyne group is generally susceptible to hydration and hydroamination reactions. Hydration, typically catalyzed by mercury or gold salts, would lead to the corresponding methyl ketone. Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various transition metals and would yield enamines or imines, which can be further hydrogenated to amines. These reactions would provide access to a different set of functionalized pyridine derivatives.
Cycloaddition Reactions with Diverse Unsaturated Substrates
Beyond the well-established Huisgen cycloaddition, the ethynyl group of this compound can potentially participate in other cycloaddition reactions. For instance, [2+2+2] cycloadditions with other alkynes, catalyzed by transition metals like rhodium or cobalt, could lead to the formation of highly substituted benzene (B151609) rings. Diels-Alder reactions, where the alkyne acts as a dienophile, are also a theoretical possibility with suitable dienes, although the electron-rich nature of the pyridine ring might influence the reactivity.
Metal-Mediated Alkyne Functionalizations
The terminal alkyne is a versatile handle for various metal-mediated transformations beyond cycloadditions. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. chemicalbook.comscirp.org This reaction could be employed to further extend the carbon framework at the 3-position of the pyridine ring.
| Reactant 1 | Reactant 2 | Catalysts | Product |
| This compound | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst (e.g., CuI) | 2-Bromo-6-methyl-3-(2-R-ethynyl)pyridine |
Orthogonal Reactivity and Tandem Reactions Utilizing Both Functional Groups
The presence of both a bromo substituent and an ethynyl group allows for orthogonal reactivity, where one functional group can be reacted selectively while the other remains intact for subsequent transformations. For example, the ethynyl group can undergo a Sonogashira coupling, and the bromo group can then be subjected to another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.
This orthogonal reactivity also opens the door for tandem or sequential one-pot reactions. A notable example is the sequential Sonogashira coupling/cyclization reaction. After an initial Sonogashira coupling at the bromine position, the newly introduced substituent can be designed to react intramolecularly with the ethynyl group, leading to the formation of fused heterocyclic systems.
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring System
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at this position. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide, leading to a wide range of 2-substituted pyridine derivatives. evitachem.com The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.
Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the activating methyl group at the 6-position and the potential for directing effects from the other substituents might allow for some electrophilic reactions under harsh conditions, though this is a less common reaction pathway for this type of substrate.
Chelation and Coordination Chemistry of the Pyridine Nitrogen in Derivatized Forms
The pyridine nitrogen atom in derivatives of this compound retains its ability to act as a ligand for metal ions. Following derivatization, particularly through the formation of triazole rings via click chemistry, new multidentate ligand systems can be created. The resulting pyridine-triazole scaffolds are of great interest in coordination chemistry. rsc.org These ligands can chelate to a variety of metal centers, forming complexes with interesting photophysical, catalytic, or magnetic properties. The combination of the "soft" pyridine nitrogen and the nitrogen atoms of the triazole ring allows for the coordination of a range of transition metals.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 3 Ethynyl 6 Methylpyridine and Its Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbldpharm.comchemicalbook.combldpharm.comgeorgiasouthern.edunih.govuni.lu
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Bromo-3-ethynyl-6-methylpyridine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular skeleton.
For this compound, specific chemical shifts are anticipated based on the electronic effects of the substituents. The bromine atom, being electronegative, and the pyridine (B92270) nitrogen atom both deshield adjacent nuclei, causing their signals to appear at a lower field (higher ppm). The methyl group is electron-donating, causing a shielding effect on nearby protons. The ethynyl (B1212043) group's magnetic anisotropy can influence nearby nuclei in a complex manner.
While specific experimental data for this compound is not widely published, expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous compounds such as 2-bromo-3-methylpyridine (B184072) chemicalbook.com, 2-bromo-6-methylpyridine (B113505) chemicalbook.com, and other substituted pyridines rsc.org.
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (400 MHz, CDCl₃)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H4 | ~7.60 | d | ~8.0 Hz |
| H5 | ~7.25 | d | ~8.0 Hz |
| CH₃ (at C6) | ~2.55 | s | - |
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Predicted Shift (ppm) |
|---|---|
| C2 | ~142 |
| C3 | ~120 |
| C4 | ~139 |
| C5 | ~125 |
| C6 | ~160 |
| CH₃ (at C6) | ~24 |
| C≡CH | ~85 |
Note: These are predicted values and may differ from experimental results.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistryguidechem.com
To confirm the predicted assignments and establish through-bond and through-space correlations, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H4 and H5 protons would be expected, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would be used to definitively assign the signals for C4/H4, C5/H5, and the methyl carbon to its corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps piece together the molecular framework. Key expected correlations would include the methyl protons (C6-CH₃) to C6 and C5, and the ethynyl proton to C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions, providing information about the spatial proximity of atoms. A NOESY spectrum could show a correlation between the methyl protons and the H5 proton, confirming the substitution pattern around the ring.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium (²H) labeling is a powerful tool for tracing reaction pathways and elucidating spectroscopic signals. In the context of this compound, a deuterium labeling study could involve synthesizing a derivative where the ethynyl proton is replaced by deuterium. The absence of the ethynyl proton signal in the ¹H NMR spectrum and the presence of a C-D signal in the ²H NMR spectrum would provide unequivocal confirmation of this proton's assignment. Furthermore, such labeled compounds are invaluable for studying the mechanisms of subsequent reactions involving the alkyne group.
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysisbldpharm.comguidechem.com
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₆BrN), the presence of bromine is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units. sigmaaldrich.com
Predicted HRMS Data for C₈H₆BrN
| Ion | Calculated m/z |
|---|---|
| [C₈H₆⁷⁹BrN]⁺ | 194.9705 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. The fragmentation of related bromo-aromatic compounds often involves the loss of the bromine atom or cleavage of side chains.
Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |
|---|---|---|
| 195/197 | Loss of Br• | 116 |
| 195/197 | Loss of H• (from methyl) | 194/196 |
| 116 | Loss of C₂H₂ (acetylene) | 90 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisguidechem.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.
For this compound, key vibrational modes can be readily identified:
C≡C-H Stretch: A sharp, characteristic band is expected in the IR spectrum around 3300 cm⁻¹ for the terminal alkyne C-H bond.
C≡C Stretch: The alkyne C≡C triple bond stretch should appear as a weak to medium intensity band in the region of 2100-2140 cm⁻¹.
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.
C=C and C=N Stretches: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-Br Stretch: The C-Br bond vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which is often weak in the IR spectrum but produces a strong Raman signal due to the change in polarizability during the vibration.
Predicted Key Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted IR Frequency | Predicted Raman Signal |
|---|---|---|---|
| Alkyne C-H | Stretch | ~3300 (Sharp, Medium) | Weak |
| Aromatic C-H | Stretch | 3050-3150 (Medium) | Medium |
| Aliphatic C-H | Stretch | 2850-2960 (Medium) | Strong |
| Alkyne C≡C | Stretch | ~2120 (Weak) | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1400-1600 (Multiple Bands) | Multiple Bands |
| Methyl | Bend | ~1380, ~1450 (Medium) | Medium |
Note: These are predicted values based on characteristic group frequencies.
Characteristic Vibrational Frequencies of Ethynyl, Bromo, and Pyridine Moieties
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the vibrational spectrum would be expected to exhibit characteristic frequencies corresponding to its constituent ethynyl, bromo, and pyridine moieties.
The ethynyl group (C≡C-H) would show a sharp, weak to medium intensity stretching vibration (ν) for the C≡C bond typically in the range of 2100-2140 cm⁻¹. The terminal ≡C-H bond would have a strong, sharp stretching absorption at approximately 3300 cm⁻¹.
The bromo substituent (C-Br) would give rise to a stretching vibration at lower frequencies, generally in the 500-600 cm⁻¹ region of the spectrum. The exact position would be influenced by its attachment to the aromatic pyridine ring.
The substituted pyridine ring has a complex set of vibrational modes. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1400-1600 cm⁻¹ region. The presence and position of substituents (bromo, ethynyl, and methyl groups) would influence the exact frequencies and intensities of these bands. C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm⁻¹. The methyl group (-CH₃) would also show characteristic symmetric and asymmetric stretching and bending vibrations.
Without experimental or computational spectra for this compound, a precise data table of its vibrational frequencies cannot be constructed.
Single Crystal X-ray Diffraction Analysis for Absolute Solid-State Molecular and Supramolecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular and supramolecular structure of this compound.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A successful crystallographic analysis of this compound would yield a detailed geometric description of the molecule. This includes:
Bond Lengths: The precise distances between bonded atoms, such as the C-Br, C-C, C=N, C≡C, and C-H bond lengths. These values provide insight into the bonding characteristics within the molecule.
Bond Angles: The angles formed by three connected atoms, which define the molecule's shape and steric environment.
Torsional Angles: These describe the rotation around a bond and are crucial for understanding the conformation of the molecule, particularly the orientation of the ethynyl and methyl groups relative to the pyridine ring.
A data table of these parameters would be a key outcome of such a study, but no published crystallographic data for this compound currently exists.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis focuses on:
Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonds (e.g., involving the ethynyl proton or pyridine nitrogen), halogen bonds (involving the bromine atom), and π-π stacking interactions between pyridine rings. These interactions govern the stability and physical properties of the crystal.
In the absence of a crystal structure for this compound, any discussion of its specific intermolecular interactions and packing would be purely speculative.
Computational and Theoretical Studies on 2 Bromo 3 Ethynyl 6 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. mdpi.com The process involves finding the lowest energy state, which corresponds to the most stable molecular structure. For a molecule like 2-Bromo-3-ethynyl-6-methylpyridine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. scispace.commostwiedzy.pl
While specific DFT data for this compound is not available in the cited literature, studies on analogous compounds like (RS)-(4-bromophenyl)(pyridine-2yl)methanol provide a template for the types of insights that can be gained. scispace.com Such calculations yield optimized bond lengths, bond angles, and dihedral angles, confirming the molecule's minimum energy conformation on the potential energy surface. scispace.com Furthermore, DFT is used to compute essential electronic properties that dictate reactivity, including dipole moment and the distribution of charge across the molecule.
Table 1: Representative Electronic Properties Calculated via DFT for a Related Pyridine (B92270) Derivative This table is illustrative and based on data for analogous compounds to show the type of information generated by DFT calculations. Actual values for this compound would require specific computation.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (a.u.) | -2936.4687 | Indicates the stability of the optimized geometry. |
| Dipole Moment (Debye) | 1.9384 | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap (eV) | 5.3951* | Relates to the chemical reactivity and kinetic stability of the molecule. |
Data adapted from a study on 2-Bromo-3-hydroxy-6-Methyl Pyridine.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways and Regioselectivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. unesp.br The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react. acs.org
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.
The HOMO is expected to be distributed across the electron-rich pyridine ring and the ethynyl (B1212043) group, indicating these are the primary sites for reaction with electrophiles.
The LUMO is likely concentrated around the electron-withdrawing bromine atom and the carbon atoms of the pyridine ring, marking these as potential sites for nucleophilic attack. wuxiapptec.com
The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov FMO analysis can thus be used to predict the regioselectivity of reactions like cycloadditions at the alkyne or cross-coupling at the C-Br bond. wikipedia.org
Table 2: Illustrative Frontier Molecular Orbital Data This table demonstrates the typical output of an FMO analysis for a pyridine derivative. The values would be specific to this compound upon calculation.
| Orbital | Energy (eV) | Predicted Role in Reactivity |
|---|---|---|
| HOMO | -6.5 | Electron-donating orbital, involved in reactions with electrophiles. Likely localized on the pyridine and alkyne systems. |
| LUMO | -1.1 | Electron-accepting orbital, involved in reactions with nucleophiles. Likely localized on the C-Br bond and pyridine ring. |
| HOMO-LUMO Gap | 5.4 | Indicator of chemical stability and reactivity. |
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insight into their behavior in a more realistic solution-phase environment. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics. mdpi.com
For this compound, MD simulations would be used to:
Explore the Conformational Landscape: Analyze the rotation around single bonds, such as the bond connecting the ethynyl group to the pyridine ring, to identify the most stable and populated conformations in solution. mdpi.com
Study Solvent Effects: Understand how solvent molecules arrange around the solute and influence its structure and dynamics. This is crucial for predicting how the molecule will behave in a reaction mixture.
Simulate Binding Interactions: If studying the molecule as an inhibitor or ligand, MD can simulate its interaction with a protein's active site, revealing key binding poses and intermolecular forces. researchgate.netnih.gov
These simulations reveal the dynamic nature of the molecule, which can differ significantly from the static picture provided by geometry optimization. mdpi.com
Mechanistic Computational Studies of Key Transformations
Computational chemistry can go beyond static properties to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism.
Transition State Analysis for Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools in organic synthesis. youtube.com For this compound, the bromine atom is a prime site for such reactions. Transition state analysis is a computational technique used to locate the highest energy point along the reaction pathway—the transition state. ims.ac.jp
By modeling the reaction mechanism (e.g., oxidative addition, transmetalation, and reductive elimination for a Suzuki coupling), researchers can:
Calculate the activation energy of the reaction, which determines the reaction rate. numberanalytics.com
Understand the geometry of the transition state structure.
Investigate the influence of catalysts, ligands, and solvents on the reaction barrier. acs.org
This analysis is critical for optimizing reaction conditions and predicting the feasibility of a desired synthetic transformation. numberanalytics.com
Exploration of Potential Energy Surfaces for Alkyne Cycloadditions
The ethynyl group on this compound is a reactive handle for cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition (a "click" reaction). A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a system as a function of the positions of its atoms. longdom.orgnumberanalytics.com
By computationally exploring the PES for a cycloaddition reaction, it is possible to:
Identify all possible reaction pathways from reactants to products. longdom.org
Locate minima (stable intermediates) and saddle points (transition states) on the surface. youtube.com
Predict the reaction's stereoselectivity and regioselectivity by comparing the energy barriers of different pathways. researchgate.net
Studies on strained alkynes show that geometric distortion and a decreasing HOMO-LUMO gap enhance chemical reactivity in cycloadditions, insights that are derived from analyzing the PES. rsc.org Such explorations for this compound would clarify its reactivity in forming more complex heterocyclic systems. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A cornerstone of computational chemistry is the prediction of spectroscopic parameters, which allows for direct comparison with and interpretation of experimental data. Techniques such as Density Functional Theory (DFT) are powerful tools for this purpose.
For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), would be the standard approach. nih.gov These calculations can predict a range of spectroscopic data:
NMR Spectroscopy: Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. These are obtained by calculating the magnetic shielding tensors of the nuclei. The predicted shifts are invaluable for assigning peaks in experimental spectra, especially for complex or novel structures.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. The C≡C stretch of the ethynyl group, the C-Br stretch, and the various pyridine ring vibrations would be of particular interest. Comparing the calculated frequencies with experimental spectra helps to confirm the molecular structure and understand its vibrational modes. Studies on related ethynylpyridine-substituted compounds have shown that DFT methods can predict vibrational spectra with a mean absolute deviation of around 10 cm⁻¹, indicating a high level of accuracy. nih.govnih.govrsc.org
The validation process is crucial. It involves synthesizing the compound and acquiring its experimental spectra (NMR, IR, Raman). The experimental data would then be compared against the computationally predicted values. A strong correlation between the predicted and experimental data would validate the computational model, confirming that the calculated molecular geometry and electronic structure are accurate representations of the molecule.
Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (To be determined) |
| ¹H NMR (ppm) | ||
| H (ethynyl) | δ 3.5 - 4.0 | To be determined |
| H (pyridine ring) | δ 7.0 - 8.0 | To be determined |
| CH₃ | δ 2.5 - 3.0 | To be determined |
| ¹³C NMR (ppm) | ||
| C (ethynyl, C≡C) | δ 80 - 90 | To be determined |
| C (pyridine ring) | δ 120 - 150 | To be determined |
| CH₃ | δ 20 - 25 | To be determined |
| IR Frequencies (cm⁻¹) | ||
| ν(C≡C) | ~2100 - 2150 | To be determined |
| ν(C-Br) | ~550 - 650 | To be determined |
Note: The predicted values in this table are illustrative examples based on typical ranges for similar functional groups and are not the result of actual calculations for this compound.
In Silico Screening and Ligand-Binding Predictions (Focus on chemical binding mechanisms, not biological activity)
In silico screening techniques, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with various protein binding sites. This analysis focuses on the fundamental chemical binding mechanisms rather than any potential therapeutic effect.
The process involves:
Target Selection: Identifying a protein with a well-defined binding pocket.
Molecular Docking: Using software to place the 3D structure of this compound into the protein's binding site in various orientations and conformations.
Scoring: The program then calculates a binding affinity or score for each pose, which estimates the strength of the interaction.
The binding mechanism is elucidated by examining the predicted interactions between the ligand and the amino acid residues of the protein. For this compound, key interactions would likely involve:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that is gaining recognition in molecular design.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The methyl group provides a hydrophobic region that can interact with nonpolar pockets in the protein.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Chemical Interaction |
| Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |
| Bromine Atom | Carbonyl oxygen of the peptide backbone | Halogen Bond |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Ethynyl Group | Various residues | van der Waals, potential for specific interactions |
| Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
The insights gained from such in silico predictions are theoretical and serve as a guide for future experimental work. For instance, if a strong binding interaction is predicted with a particular protein, this could prompt chemists to synthesize derivatives of this compound to optimize these interactions, guided by the predicted binding mode.
Applications in Materials Science and Advanced Chemical Systems
A Key Intermediate in the Synthesis of Conjugated Organic Materials
The presence of both a bromo and an ethynyl (B1212043) group on the pyridine (B92270) core makes 2-bromo-3-ethynyl-6-methylpyridine a valuable precursor for the synthesis of π-conjugated polymers and oligomers through various cross-coupling reactions. These materials are at the forefront of research in organic electronics due to their potential applications in a wide range of devices.
Precursor for Luminescent and Optoelectronic Pyridine-Based Polymers and Oligomers
Pyridine-containing conjugated polymers are of particular interest for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electron-deficient nature of the pyridine ring can be leveraged to tune the electronic properties of the resulting materials. While direct research on polymers derived specifically from this compound is limited, the structural motifs present in this molecule are highly relevant to the construction of luminescent and optoelectronic materials.
The general strategy for synthesizing such polymers involves the polymerization of monomers containing both a leaving group (like bromine) and a reactive site for chain extension (like an ethynyl group). For instance, Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, is a common technique used in the synthesis of conjugated polymers. In this context, the bromo and ethynyl functionalities of this compound would allow for its participation in such polymerization reactions, leading to the formation of pyridine-containing poly(arylene-ethynylene)s (PAEs).
The incorporation of the 6-methylpyridine unit into the polymer backbone would influence the material's solubility, morphology, and electronic properties. The methyl group can enhance solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. Furthermore, the pyridine nitrogen atom can be utilized for post-polymerization modification or to coordinate with metal ions, offering a pathway to tune the material's luminescent properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactant A | Reactant B | Catalyst/Conditions | Resulting Polymer Class |
| Sonogashira Polycondensation | This compound | Diethynylarene | Pd/Cu catalyst, base | Poly(arylene-ethynylene) |
| Sonogashira Polycondensation | This compound | Dibromoarene | Pd/Cu catalyst, base | Poly(arylene-ethynylene) |
| Stille Polycondensation | Stannylated derivative of this compound | Dihaloarene | Pd catalyst | Poly(arylene) |
| Suzuki Polycondensation | Boronic acid/ester derivative of this compound | Dihaloarene | Pd catalyst, base | Poly(arylene) |
Building Block for Photoactive and Electron-Transporting Molecules
Beyond polymers, this compound serves as a crucial building block for the synthesis of smaller, well-defined photoactive and electron-transporting molecules. The combination of the pyridine ring and the ethynyl group is particularly advantageous for creating molecules with desirable electronic characteristics. The pyridine moiety can act as an electron-accepting unit, facilitating electron transport, while the ethynyl group provides a rigid and linear linker to connect different aromatic systems, promoting π-conjugation.
The synthesis of such molecules often involves a modular approach, where this compound is coupled with other aromatic or heteroaromatic units via reactions like the Sonogashira or Suzuki coupling. This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final molecule, which is critical for its performance in electronic devices. For example, by coupling with electron-rich moieties, donor-acceptor type molecules with small band gaps can be synthesized, which are important for applications in organic photovoltaics (OPVs) and as near-infrared (NIR) emitters.
Utility in the Design and Synthesis of Advanced Ligands for Catalysis
The pyridine nitrogen atom in this compound provides a key coordination site for metal ions, making it a valuable scaffold for the design of novel ligands for catalysis. The presence of the bromo and ethynyl groups offers further opportunities for functionalization and the creation of multidentate ligand systems.
Pyridine-Ethynyl Ligands for Transition Metal-Catalyzed Reactions
Ligands based on the pyridine-ethynyl framework have found applications in a variety of transition metal-catalyzed reactions. The ethynyl group can be used to extend the ligand structure, creating bidentate or pincer-type ligands. For instance, the terminal alkyne can be deprotonated to form a metal-acetylide bond, or it can undergo further reactions to introduce other coordinating groups.
The bromo group on the pyridine ring can be substituted with other functionalities, such as phosphine (B1218219) or amine groups, through nucleophilic substitution or cross-coupling reactions. This allows for the synthesis of a wide range of ligands with different steric and electronic properties. The resulting ligands can then be complexed with various transition metals, such as palladium, platinum, rhodium, or iridium, to generate catalysts for reactions like cross-coupling, hydrogenation, and hydroformylation.
Exploration in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While specific examples utilizing this compound in asymmetric catalysis are not widely reported, its structure provides a promising starting point for the design of chiral ligands.
Chirality can be introduced into the ligand framework in several ways. For example, a chiral auxiliary can be attached to the pyridine ring or the ethynyl group. Alternatively, the ligand can be designed to have C2-symmetry, a common feature in successful chiral ligands. The rigidity of the pyridine-ethynyl backbone can help in creating a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions.
Formation of Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. The structural features of this compound make it an interesting candidate for the construction of supramolecular architectures.
The pyridine nitrogen atom can participate in hydrogen bonding, acting as a hydrogen bond acceptor. The ethynyl group can also act as a hydrogen bond donor or participate in π-stacking interactions. Furthermore, the bromine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials.
By carefully designing molecules based on the this compound scaffold, it is possible to program their self-assembly into specific architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. These self-assembled systems can exhibit interesting properties, such as guest inclusion, stimuli-responsiveness, and emergent functions arising from the collective behavior of the assembled molecules.
Hydrogen Bonding Networks and π-π Stacking Interactions
The nitrogen atom within the pyridine ring of this compound can act as a hydrogen bond acceptor. This allows for the formation of hydrogen-bonded networks, a critical design element in crystal engineering and the development of functional materials. For instance, in the presence of suitable hydrogen bond donors, this compound could self-assemble into predictable one-, two-, or three-dimensional arrays.
Furthermore, the aromatic pyridine ring is capable of participating in π-π stacking interactions. These non-covalent interactions, driven by electrostatic and van der Waals forces, are crucial for stabilizing the tertiary structures of materials. The extent and nature of these interactions can be influenced by the substituents on the pyridine ring. In the case of this compound, the bromine and ethynyl groups can modulate the electron density of the aromatic system, thereby tuning the strength and geometry of the π-π stacking.
A related compound, 2-bromo-3-hydroxypyridine, demonstrates the propensity of substituted pyridines to form such networks. In its crystal structure, molecules are linked via O—H⋯N hydrogen bonds into chains, which are further connected by C—H⋯Br hydrogen bonds to form two-dimensional networks evitachem.com. While not a direct example, this illustrates the potential for this compound to engage in similar, albeit electronically distinct, intermolecular interactions.
Table 1: Potential Intermolecular Interactions Involving this compound
| Interaction Type | Participating Groups on this compound | Potential Interacting Partners |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor) | Hydrogen bond donors (e.g., alcohols, amines) |
| π-π Stacking | Pyridine Ring | Other aromatic systems |
| Halogen Bonding | Bromine Atom (acceptor or donor) | Lewis bases or acids |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen and the ethynyl group of this compound present potential coordination sites for metal centers. The nitrogen atom can act as a classic N-donor ligand, while the π-system of the ethynyl group could also interact with certain metal ions.
The bifunctional nature of this molecule could lead to the formation of extended one-, two-, or three-dimensional structures. The specific architecture of the resulting MOF or coordination polymer would depend on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the reaction conditions. The presence of the bromo and methyl groups can also influence the porosity and functionality of the resulting framework by occupying space and modifying the chemical environment within the pores. While direct synthesis of MOFs using this compound has not been extensively reported, the use of substituted pyridines as ligands in MOF construction is a well-established strategy.
Development of Chemical Probes and Sensors (Focus on chemical detection, not biological sensing)
The structural motifs within this compound suggest its potential as a building block for chemical probes and sensors. The pyridine ring and the ethynyl group are known to interact with various metal ions. Upon coordination, changes in the electronic properties of the molecule could lead to a detectable signal, such as a change in fluorescence or a colorimetric response.
For example, the terminal alkyne can be deprotonated to form an acetylide, which can then bind to specific metal ions. The pyridine nitrogen also provides a binding site. This dual-binding capability could lead to enhanced selectivity and sensitivity for a particular analyte. The development of sensors based on this scaffold would involve functionalizing the molecule to enhance its signaling properties and to tune its selectivity towards specific chemical species.
While there is no specific data on the use of this compound as a chemical sensor, the principles of sensor design suggest its promise in this area. The synthesis of derivatives with appended fluorophores or chromophores could lead to new chemosensors for the detection of environmentally or industrially relevant analytes.
Future Research Directions and Emerging Perspectives for 2 Bromo 3 Ethynyl 6 Methylpyridine Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents. rasayanjournal.co.in The future synthesis of 2-Bromo-3-ethynyl-6-methylpyridine should prioritize the adoption of green chemistry principles to enhance safety, reduce environmental impact, and improve efficiency. rasayanjournal.co.innih.gov Research in this area could focus on several key strategies:
Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. nih.govacs.org Exploring microwave-assisted protocols for the key cyclocondensation or cross-coupling steps in the synthesis of this compound could offer substantial advantages. acs.org
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where three or more starting materials combine to form this compound would be a major step towards sustainability. rasayanjournal.co.inresearchgate.net MCRs increase efficiency by reducing the number of synthetic steps, minimizing solvent use, and simplifying purification processes. rasayanjournal.co.in
Use of Green Catalysts and Solvents: Investigation into benign and recyclable catalysts, as well as the use of environmentally friendly solvents like water, ionic liquids, or even solvent-free conditions, is crucial. rasayanjournal.co.innih.gov These approaches align with the core tenets of green chemistry, aiming for financially feasible and eco-friendly processes. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
| Parameter | Conventional Methods | Green & Sustainable Methods |
|---|---|---|
| Energy Input | Often requires prolonged heating under reflux. | Microwave or ultrasonic irradiation can reduce reaction times from hours to minutes. nih.govacs.org |
| Solvent Use | Frequently relies on hazardous and volatile organic solvents. | Employs safer solvents like water, ethanol, or ionic liquids; solvent-free reactions are also possible. rasayanjournal.co.innih.gov |
| Reaction Steps | Typically involves multi-step syntheses with intermediate isolation. | Multicomponent reactions (MCRs) allow for one-pot synthesis, reducing steps and waste. rasayanjournal.co.inresearchgate.net |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Higher atom economy and simpler workup procedures lead to minimal waste production. rasayanjournal.co.in |
| Product Yield & Purity | Yields can be variable, and extensive purification is often needed. | Often results in higher yields and cleaner product profiles. nih.govacs.org |
Integration into Flow Chemistry Systems for Enhanced Production
For the scalable and safe production of this compound, transitioning from traditional batch processing to continuous flow chemistry presents a significant opportunity. vcu.edunih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous materials, and improved efficiency and scalability. nih.govucla.edu
Future research should focus on developing a continuous flow process for the synthesis of this compound. This could involve:
Reactor Design: Utilizing plug flow tube reactors (PFRs) or microreactors to manage reaction temperature, pressure, and mixing with high precision. researchgate.netresearchgate.net
Process Optimization: A key advantage of flow systems is the ability to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry) to maximize yield and throughput. researchgate.net
Scalability and Safety: Flow reactors can mitigate the risks associated with exothermic reactions or unstable intermediates, which can be problematic in large-scale batch synthesis. researchgate.net This technology has been shown to reduce a five-step batch process for a pyridine derivative to a single continuous step, dramatically cutting production costs and increasing yield from 58% to 92%. vcu.edu
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes within the reactor minimize the risk associated with hazardous reagents or exothermic reactions. nih.govresearchgate.net |
| Precise Control | Superior control over parameters like temperature, pressure, and residence time leads to better reproducibility and selectivity. ucla.edu |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions to find the optimal parameters for yield and efficiency. researchgate.net |
| Improved Yield & Purity | Efficient mixing and heat transfer often result in higher yields and cleaner reaction profiles compared to batch processes. vcu.edu |
| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges of large-scale batch reactors. ucla.edu |
| Automation | Flow systems can be integrated with online monitoring and automated controls for streamlined, on-demand production. ucla.edu |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of the bromo and ethynyl (B1212043) groups on the this compound scaffold is a fertile ground for discovering novel chemical reactions. The electron-deficient nature of the pyridine ring further influences the reactivity of its substituents. youtube.com Future studies should aim to exploit the unique electronic and steric properties of this molecule.
Potential areas for exploration include:
Tandem/Cascade Reactions: The proximity of the bromo and ethynyl groups could enable novel intramolecular cascade reactions. For instance, a single catalytic cycle could trigger a cross-coupling at the bromine atom followed by an intramolecular cyclization involving the ethynyl group, leading to complex fused heterocyclic systems in a single step.
Selective Functionalization: Research into the selective transformation of either the bromo or the ethynyl group while leaving the other intact is essential. This would allow for the stepwise construction of highly complex molecules. The bromo group is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ethynyl group can participate in cycloadditions, hydrations, and other additions. mdpi.com
Novel Cycloaddition Pathways: The ethynyl group is a classic dienophile and dipolarophile. Investigating its participation in [4+2], [3+2], and other cycloaddition reactions could yield novel polycyclic aromatic or heterocyclic structures that would be difficult to access through other means. The formal (3+3) cycloaddition of enamines with unsaturated aldehydes is a known method for pyridine synthesis that could be adapted. acs.org
Design of Next-Generation Functional Materials with Tailored Properties
Pyridine-containing molecules are integral components in a wide range of functional materials, including pharmaceuticals, agrochemicals, and polymers. nih.govvcu.edu The rigid, planar structure and the specific electronic properties of this compound make it an attractive building block for advanced materials.
Emerging research perspectives include:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group can both act as coordination sites for metal ions. This makes the molecule a promising candidate for designing novel linkers for MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. mdpi.com
Conjugated Polymers: Polymerization via the ethynyl group could lead to novel conjugated polymers. The presence of the pyridine ring and the bromine atom (which can be further functionalized) would allow for fine-tuning of the polymer's electronic, optical, and physical properties for use in organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices.
Bioactive Molecules and Ligands: Structure-guided design could be used to develop derivatives of this compound as inhibitors of biological targets like enzymes. nih.gov Furthermore, its derivatives can serve as sophisticated ligands for transition metal catalysts, where the electronic properties of the pyridine ring can influence the catalytic activity. mdpi.com
Synergistic Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of chemical synthesis and materials discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). beilstein-journals.orgwpmucdn.com Applying these tools to the chemistry of this compound could dramatically accelerate research and development.
Synergistic applications could include:
Reaction Prediction and Optimization: ML models can be trained on large chemical reaction databases to predict the outcomes of unknown reactions and suggest optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives of this compound. beilstein-journals.orgrsc.org This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. soton.ac.uk
Discovery of Novel Reactivity: AI algorithms can analyze the structure of this compound and predict novel, non-intuitive reaction pathways that might be overlooked by chemists. beilstein-journals.org Reinforcement learning, for example, can be used to navigate complex reaction networks to identify high-value synthetic routes.
De Novo Design of Functional Molecules: AI can be used to design new derivatives of this compound with specific, desired properties. nih.gov By combining predictive models for chemical properties (e.g., solubility, electronic properties) with generative models, it is possible to design molecules optimized for applications in materials science or medicine before they are ever synthesized in the lab. The integration of ML with large language models (LLMs) can further streamline this process by interpreting literature data and even generating code for analysis. wpmucdn.com
Table 3: Application of AI/ML in the Chemistry of this compound
| Research Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Synthesis Planning | Use ML models for retrosynthesis and reaction condition prediction. beilstein-journals.org | Identifies the most efficient and sustainable synthetic routes. Reduces experimental trial-and-error. |
| Reactivity Discovery | Employ algorithms to predict novel transformations and reaction outcomes. | Uncovers unprecedented chemical reactions and expands the synthetic utility of the compound. |
| Process Optimization | Utilize active learning and Bayesian optimization to fine-tune reaction parameters in flow or batch systems. ucla.edusoton.ac.uk | Rapidly achieves maximum yield and efficiency with minimal experimental effort. |
| Materials Design | Use generative models to design new derivatives with targeted electronic, optical, or biological properties. nih.gov | Accelerates the discovery of next-generation materials and bioactive compounds. |
| Property Prediction | Develop Δ²-learning models to accurately predict reaction energies and activation barriers at a low computational cost. rsc.org | Provides rapid and accurate insights into reaction feasibility and kinetics. |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-Bromo-3-ethynyl-6-methylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling , where a halogenated pyridine precursor (e.g., 2-bromo-3-iodo-6-methylpyridine) reacts with a terminal alkyne. Key steps include:
- Catalyst Selection : Use Pd(PPh₃)₄/CuI catalysts for efficient cross-coupling .
- Protecting Groups : Trimethylsilyl (TMS)-protected alkynes simplify handling, followed by desilylation with K₂CO₃/MeOH .
- Optimization : Monitor temperature (60–80°C) and solvent polarity (THF or DMF) to balance reactivity and side reactions .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Analyze and NMR for pyridine ring protons (δ 7.5–8.5 ppm) and ethynyl proton (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve steric effects of the methyl and ethynyl groups; PubChem data (InChI Key: HIKRRXNPAIMTQI-UHFFFAOYSA-N) provides reference metrics .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 210.99) .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and ethynyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 6-methyl group directs coupling to the 3-ethynyl position by blocking adjacent sites, as seen in analogous bromopyridine derivatives .
- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the 2-position, favoring nucleophilic substitutions. Ethynyl groups act as π-acceptors, modulating electron density in catalytic cycles .
Q. What challenges arise when using this compound as a ligand in transition-metal catalysis?
- Methodological Answer :
- Coordination Geometry : The ethynyl group’s linearity limits bidentate binding, requiring bulky phosphine co-ligands for stability (e.g., PPh₃ with Ni complexes) .
- Catalyst Deactivation : Bromine dissociation under reducing conditions can form inactive metal halides. Mitigate via ligand:metal ratios >2:1 .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of derivatives in C–C bond formation?
- Methodological Answer :
- Control Experiments : Compare reaction outcomes under identical conditions (e.g., solvent, temperature) using standardized substrates.
- Kinetic Profiling : Use in-situ FTIR or GC-MS to track intermediate formation and identify rate-limiting steps .
- Literature Benchmarks : Cross-reference with studies on structurally similar compounds (e.g., 2-Bromo-6-methoxypyridine’s Suzuki coupling yields ~85% in DMF at 100°C) .
Methodological Design & Troubleshooting
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Stepwise Approach :
Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar impurities.
Column Chromatography : Employ silica gel with hexane:EtOAc (4:1) for high resolution .
Recrystallization : Dichloromethane/hexane mixtures yield crystals suitable for X-ray analysis .
Q. How to mitigate decomposition during storage?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
